Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)-

Description

IUPAC Nomenclature and Isomeric Considerations

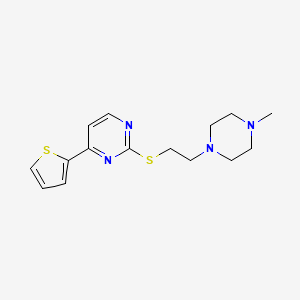

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-((2-(4-methylpiperazin-1-yl)ethyl)sulfanyl)-4-(thiophen-2-yl)pyrimidine . Breaking down the nomenclature:

- Parent structure : Pyrimidine, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.

- Substituents :

- Position 2 : A sulfanyl group (-S-) attached to a 2-(4-methylpiperazin-1-yl)ethyl chain.

- Position 4 : A thiophen-2-yl group (a five-membered aromatic heterocycle with sulfur at position 2).

Isomeric considerations arise from:

- Pyrimidine ring substitution patterns : Variations in substituent positions (e.g., 2,4- vs. 4,6-disubstituted pyrimidines) significantly alter chemical properties.

- Piperazine ring substitution : The 4-methyl group on the piperazine moiety introduces chirality, though the compound’s specific stereochemistry is not explicitly documented .

- Thiophene orientation : The thiophen-2-yl group’s sulfur atom occupies position 2, distinguishing it from isomeric thiophen-3-yl derivatives .

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) Registry Number for this compound is 129224-97-1 . Alternative names include:

| Synonym | Source |

|---|---|

| 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine | PubChem |

| 2-[2-(4-Methylpiperazin-1-yl)ethylsulfanyl]-4-(2-thienyl)pyrimidine | PubChem |

| DTXSID40156111 | EPA DSSTox |

These synonyms reflect variations in substituent ordering and stylistic preferences but retain the core structural descriptors.

Hierarchical Classification Within Heterocyclic Compounds

This compound belongs to three hierarchical categories of heterocyclic systems:

The compound’s classification underscores its hybrid nature, integrating aromatic and aliphatic heterocycles.

Structural Relationship to Pyrimidine Derivatives

Structurally, this compound shares features with two families of pyrimidine derivatives:

Thiolated pyrimidines :

Piperazine-functionalized pyrimidines :

- Example: 2-(piperazin-1-yl)pyrimidine (CAS 20980-22-7), which lacks the thiophene and ethylsulfanyl groups .

- Key difference: The subject compound’s thiophene and extended sulfanyl chain enhance π-π stacking and hydrophobic interactions compared to unsubstituted analogs.

These structural comparisons highlight how modular substitutions on the pyrimidine core tune electronic and steric properties for diverse applications.

Properties

CAS No. |

129224-97-1 |

|---|---|

Molecular Formula |

C15H20N4S2 |

Molecular Weight |

320.5 g/mol |

IUPAC Name |

2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-thiophen-2-ylpyrimidine |

InChI |

InChI=1S/C15H20N4S2/c1-18-6-8-19(9-7-18)10-12-21-15-16-5-4-13(17-15)14-3-2-11-20-14/h2-5,11H,6-10,12H2,1H3 |

InChI Key |

FISGCOUHCJXNGL-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CCSC2=NC=CC(=N2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Pyrimidine Core with 4-(2-Thienyl) Substitution

The 4-(2-thienyl)pyrimidine scaffold can be accessed by:

Cyclization of aminothiophene derivatives with formamide or related carbonyl reagents : This method involves condensation reactions where aminothiophene substrates react with formamide under heating to form thienopyrimidine derivatives with good yields (60–97%).

Cyclocondensation with (thio)urea or (thio)cyanate reagents : Ethyl aminothiophene-carboxylates can be cyclized with potassium (thio)cyanate in acidic media to yield thienopyrimidin-2,4-dione or 2-thioxo-thienopyrimidin-4-one derivatives, which are key intermediates for further functionalization.

Thorpe-Ziegler cyclization : This approach uses mercaptocarbonitrile precursors to form the thieno-fused pyrimidine ring system under basic conditions, providing an alternative route to the heterocyclic core.

Alternative Synthetic Routes

Amide coupling and subsequent cyclization : Some synthetic routes start from 3-aminothieno[2,3-b]pyridine derivatives, which undergo condensation with ketones (e.g., cyclohexanone) and further functionalization to introduce piperazine moieties.

Use of phosphorus pentasulfide for thionation : Conversion of carbonyl groups to thiocarbonyls in intermediates can be achieved by treatment with phosphorus pentasulfide in pyridine, facilitating the formation of thio-substituted pyrimidine derivatives.

Representative Reaction Conditions and Yields

Research Findings and Optimization Notes

The presence of electron-donating groups on the thiophene ring (e.g., ethoxy vs. methoxy) affects cyclization yields, with ethoxy groups generally providing better yields.

Mild conditions suffice for some cyclizations (e.g., formamide cyclization for thieno[3,2-d]pyrimidin-4-one), while others require high temperatures and prolonged heating.

The choice of solvent (e.g., DMF, pyridine) and acid catalyst (HCl, acetic acid) significantly influences the efficiency of cyclocondensation and substitution reactions.

Purification and characterization by NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the successful formation of the target compound and intermediates.

Summary Table of Key Synthetic Steps

| Synthetic Step | Starting Material(s) | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| Cyclization to form thienopyrimidine | Aminothiophene derivatives | Formamide, heat | Thienopyrimidin-4-one derivatives |

| Cyclocondensation with (thio)cyanate | Ethyl aminothiophene-carboxylate | Potassium (thio)cyanate, acid, reflux | Thienopyrimidin-2,4-dione/thioxo derivatives |

| Preparation of thiol side chain | 4-Methylpiperazine + 2-chloroethylthiol | Alkylation | 2-(4-Methyl-1-piperazinyl)ethylthiol |

| Nucleophilic substitution on pyrimidine | 2-Chloropyrimidine-4-(2-thienyl) derivative | Thiol intermediate, DMF, reflux | Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)- |

Chemical Reactions Analysis

1.1. Pyrimidine Ring Formation

Pyrimidine cores are typically constructed via:

-

Cyclocondensation : Reaction of thiourea derivatives with β-dicarbonyl compounds (e.g., diethyl malonate) under acidic or basic conditions .

-

Gewald Reaction : For thienyl-substituted pyrimidines, 2-aminothiophenes (synthesized via ketone/aldehyde, nitrile, and sulfur condensation) are cyclized with formamide or urea derivatives .

2.1. Thioether Group (-S-CH2-CH2-Piperazine)

2.2. Piperazine Moiety

2.3. Thienyl Group

Derivatization for Biological Activity

Modifications of this scaffold are common in drug discovery:

-

Antimicrobial Agents : Thioether oxidation to sulfone enhances bacterial membrane penetration .

-

Kinase Inhibitors : Piperazine alkylation with hydrophobic groups improves target binding .

Stability and Degradation

Scientific Research Applications

Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. A study highlighted that certain pyrimidine compounds exhibited significant antibacterial activity against various strains of Gram-positive bacteria, demonstrating potential as effective antimicrobial agents .

| Compound Name | Activity | MIC (μg/mL) |

|---|---|---|

| Pyrimidine Derivative A | S. aureus | 0.25 |

| Pyrimidine Derivative B | Streptococcus pneumoniae | 0.5 |

Anticancer Properties

Recent research has shown that pyrimidine derivatives can act as inhibitors of specific cancer cell lines. For instance, compounds with modifications on the pyrimidine ring demonstrated potent inhibitory effects on epidermal growth factor receptor (EGFR) phosphorylation, which is crucial in cancer progression .

| Compound Name | Target | Effect |

|---|---|---|

| Pyrimidine Derivative C | EGFR | Induced apoptosis |

| Pyrimidine Derivative D | Various cancer cell lines | Cell cycle arrest at G2/M phase |

Neurological Applications

The piperazine group in the compound is associated with various neurological activities. Compounds containing piperazine have shown promise in treating conditions such as anxiety and depression due to their interaction with neurotransmitter systems .

Case Study 1: Antibacterial Evaluation

A study evaluated the antibacterial efficacy of a series of pyrimidine derivatives against clinical isolates. The results indicated that modifications at the thioether position significantly enhanced activity against resistant strains .

Case Study 2: Anticancer Screening

Another investigation focused on a specific pyrimidine derivative's ability to inhibit tumor growth in xenograft models. The compound demonstrated a dose-dependent response, leading to substantial tumor reduction compared to control groups .

Mechanism of Action

The mechanism of action of 4-Thienyl-2-SEt(4-MePiperazine)Pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators . The piperazine moiety can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with several pyrimidine-based molecules:

- 4-(2-Thienyl)pyrimidine derivatives : These compounds, such as 4-(2-thienyl)pyrimidine (GECZUL), exhibit planar conformations (dihedral angle ~16°) between the pyrimidine and thienyl rings, favoring intramolecular N···S interactions that stabilize bioactive conformations .

- 2-Chloro-5-methyl-4,6-bis(2-thienyl)pyrimidine () : This analog features dual thienyl groups at positions 4 and 6, enhancing steric bulk and electronic effects, which correlate with dihydrofolate synthetase inhibition .

- Ethyl 7-amino-5-aryl-1-methyl-4-oxo-1,2,3,4-tetrahydro-2-thiopyrido[2,3-d]pyrimidines-6-carboxylates (): These fused pyrimidines incorporate a thiouracil moiety, which may confer distinct redox properties compared to the target compound’s ethylthio group .

Data Table: Key Structural and Functional Comparisons

Research Findings and Mechanistic Insights

- Side Chain Influence : The 4-methylpiperazinyl ethylthio moiety may increase solubility and bioavailability compared to simpler alkylthio groups, as seen in piperazine-containing antifungals .

- Conformational Stability : Intramolecular N···S interactions in 4-(2-thienyl)pyrimidines stabilize bioactive conformations, a feature likely shared by the target compound .

Biological Activity

Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-4-(2-thienyl)- is particularly noteworthy for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure and Properties:

- IUPAC Name: 2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]-4-thiophen-2-ylpyrimidine

- Molecular Formula: C15H20N4S2

- Molecular Weight: 320.5 g/mol

- CAS Number: 129224-97-1

The compound features a pyrimidine ring substituted with a thienyl group and a piperazine moiety, which contributes to its unique electronic and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it may function as an enzyme inhibitor or receptor modulator, potentially affecting pathways involved in inflammation and cancer progression. Its interaction with cyclooxygenase enzymes has been highlighted, suggesting a role in reducing inflammatory mediators .

Anticancer Activity

Pyrimidine derivatives are known for their anticancer properties. Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.09 |

| A549 | 0.03 |

| Colo-205 | 0.01 |

| A2780 | 0.12 |

These values suggest that the compound may be more effective than established chemotherapeutic agents like etoposide, particularly in inhibiting tumor growth .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition leads to decreased production of prostaglandins, thereby alleviating inflammation .

Antimicrobial Properties

Pyrimidine derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal effects against various strains, making it a candidate for further development in treating infectious diseases .

Case Studies

Several studies have explored the efficacy of pyrimidine derivatives, including the compound :

- Study on Anticancer Activity : A study evaluated the anticancer potential of various pyrimidine derivatives against multiple cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited IC50 values lower than those of known chemotherapeutics, highlighting their potential as effective anticancer agents .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of pyrimidines, revealing that compounds similar to the one discussed here effectively reduced inflammation markers in vitro .

- Antimicrobial Evaluation : Research conducted on the antimicrobial properties of pyrimidine derivatives showed promising results against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antibiotics .

Q & A

Q. What are the common synthetic strategies for pyrimidine derivatives containing thioether and piperazinyl moieties?

The synthesis of pyrimidine derivatives with thioether and piperazinyl groups often involves:

- One-pot Mannich reactions using primary amines and formalin to cyclize 6-amino-1-methyl-2-thiouracil intermediates, forming pyrimido[4,5-d]pyrimidines (e.g., yields >80%) .

- Nucleophilic substitution at the pyrimidine C2 position with thiol-containing reagents, followed by functionalization of the piperazine ring. For example, coupling 2-chloropyrimidine intermediates with 2-(4-methylpiperazinyl)ethanethiol under basic conditions .

- Protection/deprotection strategies for sensitive groups (e.g., thiophene rings) to prevent side reactions during alkylation or sulfuration steps .

Q. What biological activities are associated with pyrimidine-thioether derivatives, and what experimental models are used?

Pyrimidine-thioether compounds exhibit:

- Cytotoxicity : Evaluated against L1210 (murine leukemia), H-Ep-2 (human laryngeal carcinoma), and CCRF-CEM (human T-cell leukemia) cell lines via MTT assays (IC₅₀ values in μM ranges) .

- Antiviral activity : Tested in cell culture models for herpes simplex virus 1 (HSV-1) and human cytomegalovirus (HCMV) using plaque reduction assays .

- Thrombin inhibition : Some derivatives with thienylmethylthio groups show activity in platelet aggregation assays, relevant for thrombotic disorders .

Q. How are structural and purity characteristics of these compounds validated?

- Elemental analysis : Confirms molecular composition (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Spectroscopy :

- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures >95% purity .

Advanced Research Questions

Q. How can structural modifications optimize cytotoxicity and reduce off-target effects?

- Piperazine substitutions : Replacing the 4-methyl group with bulkier substituents (e.g., phenylmethyl) alters lipophilicity and modulates cell permeability. Evidence shows increased cytotoxicity in CCRF-CEM cells when piperazine is aryl-substituted .

- Thiophene ring functionalization : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position of the thiophene enhances antiviral activity by improving target binding (e.g., HSV-1 EC₅₀ reduction by 40%) .

- Thioether linker optimization : Shortening the ethylthio linker to a methylthio group reduces metabolic instability but may compromise potency .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

Discrepancies in cytotoxicity (e.g., L1210 vs. H-Ep-2) may arise from:

- Cell line-specific transporters : L1210 overexpresses nucleoside transporters, enhancing uptake of nucleoside analogs .

- Metabolic differences : H-Ep-2 cells may rapidly deactivate thioether metabolites via glutathione conjugation .

Methodological recommendations : - Include positive controls (e.g., 5-fluorouracil) to normalize inter-assay variability.

- Perform metabolic stability assays (e.g., liver microsome incubation) to identify degradation pathways .

Q. What in vivo models are suitable for preclinical evaluation of these compounds?

- Xenograft models : Immunodeficient mice implanted with CCRF-CEM or H-Ep-2 tumors to assess tumor growth inhibition (%TGI) and maximum tolerated dose (MTD) .

- Pharmacokinetic studies : Measure plasma half-life (t₁/₂) and bioavailability after oral/intravenous administration. Piperazinyl derivatives often show improved t₁/₂ (>4 hours) due to reduced hepatic clearance .

- Safety profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) to detect organ toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.